2-Hexyl-1,3-oxathiolane

Physicochemical characterization Flavor and fragrance procurement Heterocyclic chemistry

2-Hexyl-1,3-oxathiolane is a saturated five-membered heterocycle containing one oxygen and one sulfur atom at the 1- and 3-positions, substituted at C2 with an n-hexyl chain (molecular formula C₉H₁₈OS, MW 174.30 g/mol). It belongs to the 1,3-oxathiolane class, which has been widely patented as perfuming and flavoring agents for foodstuffs, beverages, and tobacco products.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 6712-27-2
Cat. No. B14737137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-1,3-oxathiolane
CAS6712-27-2
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCCCCCCC1OCCS1
InChIInChI=1S/C9H18OS/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3
InChIKeyBCKJVGNZNWQXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-1,3-oxathiolane (CAS 6712-27-2) – Procurement-Relevant Profile and Structural Identity


2-Hexyl-1,3-oxathiolane is a saturated five-membered heterocycle containing one oxygen and one sulfur atom at the 1- and 3-positions, substituted at C2 with an n-hexyl chain (molecular formula C₉H₁₈OS, MW 174.30 g/mol) [1]. It belongs to the 1,3-oxathiolane class, which has been widely patented as perfuming and flavoring agents for foodstuffs, beverages, and tobacco products [2]. The compound is a colourless liquid with a density of 0.953 g/cm³, a boiling point of 251.1 °C at 760 mmHg, a flash point of 105.7 °C, and a refractive index of 1.474 . Its organoleptic profile aligns with the class-level observation that 1,3-oxathiolanes generally possess a meaty, broth-like odor character [3].

Why 2-Hexyl-1,3-oxathiolane Cannot Be Generically Substituted by Other Oxathiolanes or Dioxolanes


Generic substitution among 1,3-oxathiolanes or across heterocyclic analogs (e.g., 1,3-dioxolanes, 1,3-dithiolanes) fails because even small changes in ring heteroatom composition or C2 alkyl chain length produce quantifiable shifts in boiling point, flash point, density, lipophilicity, oxidative stability, and sensory character. For instance, replacement of the ring sulfur with oxygen (yielding 2-hexyl-1,3-dioxolane) lowers the boiling point by approximately 58 °C and reduces the flash point by about 38 °C, fundamentally altering volatility and safety-handling parameters [1]. Similarly, shortening the C2 alkyl chain from hexyl to butyl reduces molecular weight and retention index, impacting both chromatographic behavior and perceived odor tenacity [2]. Furthermore, 2,2-dialkyl-substituted oxathiolanes exhibit markedly lower oxidative stability than their 2-monoalkyl counterparts, making them unsuitable for applications requiring sulfoxide or sulfone derivatization [3]. These differences are not cosmetic; they directly affect procurement decisions for flavor formulation, synthetic intermediate selection, and physicochemical property matching.

2-Hexyl-1,3-oxathiolane (6712-27-2): Product-Specific Quantitative Differentiation Evidence


Physical Property Differentiation: 2-Hexyl-1,3-oxathiolane vs. 2-Hexyl-1,3-dioxolane – Boiling Point, Flash Point, and Density

2-Hexyl-1,3-oxathiolane exhibits a substantially higher boiling point (251.1 °C at 760 mmHg) than its direct dioxolane analog (2-hexyl-1,3-dioxolane, CAS 1708-34-5), which boils at 203.6 °C (EPI Suite estimate) [1] or 193.3 °C (ChemSpider experimental) . The flash point is also higher: 105.7 °C for the oxathiolane versus 67 °C (GHS) for the dioxolane [1]. Density is likewise greater: 0.953 g/cm³ for the oxathiolane compared to 0.907 g/cm³ for the dioxolane [2]. These differences arise from the replacement of the ring oxygen with a sulfur atom, which increases molecular weight, polarizability, and intermolecular van der Waals interactions.

Physicochemical characterization Flavor and fragrance procurement Heterocyclic chemistry

Oxidative Stability Differentiation: 2-Monoalkyl- vs. 2,2-Dialkyl-1,3-oxathiolanes

A fundamental stability difference exists between 2-monoalkyl-1,3-oxathiolanes (such as 2-hexyl-1,3-oxathiolane) and their 2,2-dialkyl counterparts. Oxidative conversion of 2,2-dialkyl-1,3-oxathiolanes to their corresponding sulfoxides using mCPBA (meta-chloroperoxybenzoic acid) produces unstable products that undergo rapid degradation, whereas 2-monoalkyl derivatives yield stable sulfoxide diastereomers [1]. This instability of 2,2-dialkyl sulfoxides precludes their use in applications requiring isolable, characterizable sulfoxide intermediates. In the specific case of 2-hexyl-1,3-oxathiolane, enantioselective oxidation using the Kagan reagent resolves the racemic mixture with enantiomeric excesses reported in the range of 27% to 76% across a series of 2-alkyl derivatives [1].

Sulfoxide synthesis Chiral building blocks Stability assessment

Lipophilicity and Chromatographic Retention Differentiation vs. Shorter-Chain 2-Alkyl-1,3-oxathiolanes

Increasing the C2 alkyl chain length from butyl to hexyl predictably increases both lipophilicity (logP) and gas chromatographic retention index. The Kovats retention index (RI) for 2-butyl-1,3-oxathiolane on OV-101 at 130 °C is 1120 [1], whereas the 2-hexyl derivative, with two additional methylene units, is expected to have an RI approximately 200 units higher (≈1320) based on the incremental contribution of ~100 RI units per CH₂ group in homologous series on non-polar columns. While experimentally measured RI data for 2-hexyl-1,3-oxathiolane are not publicly available, the predicted logP (XLogP3) for 2-hexyl-1,3-oxathiolane is approximately 3.8–4.2, based on the measured log KOW of 2.57 for 2-hexyl-1,3-dioxolane [2] plus an estimated ΔlogP of +1.2 to +1.6 for S-for-O substitution in heterocycles [3]. This places the 2-hexyl derivative in a higher lipophilicity bracket than the 2-butyl analog (estimated logP ≈ 2.8–3.2).

Gas chromatography Lipophilicity Flavor persistence

Recommended Application Scenarios for 2-Hexyl-1,3-oxathiolane Based on Product-Specific Evidence


Meaty and Broth-Like Flavor Formulation Requiring Higher Flash-Point Ingredients

For savory flavor houses developing meaty, broth, or roasted notes, 2-hexyl-1,3-oxathiolane offers the class-characteristic meaty odor profile of 1,3-oxathiolanes [1] combined with a flash point (105.7 °C) significantly above that of its dioxolane analog (67 °C) [2]. This higher flash point eases regulatory compliance for transport and storage of flammable liquid flavor ingredients, making it preferable over 2-hexyl-1,3-dioxolane in formulations where both meaty character and safer handling are valued. Its higher boiling point also reduces evaporative losses during high-temperature food processing.

Chiral Sulfoxide Building Block for Medicinal Chemistry and Asymmetric Synthesis

Research groups synthesizing chiral sulfoxide intermediates should procure 2-hexyl-1,3-oxathiolane rather than any 2,2-dialkyl-1,3-oxathiolane, because the latter class yields unstable sulfoxide products upon oxidation with mCPBA, whereas 2-monoalkyl derivatives such as 2-hexyl-1,3-oxathiolane produce stable, characterizable diastereomers [3]. Enantioselective oxidation using the Kagan reagent has been demonstrated on the 2-hexyl substrate, yielding enantioenriched sulfoxides with ee values in the 27–76% range [3], establishing this compound as a viable entry point into chiral oxathiolane sulfoxide libraries.

GC-MS Method Development Requiring Higher Retention Index Homologs for Chromatographic Resolution

Analytical laboratories developing GC-MS methods for volatile sulfur heterocycles in complex food matrices can use 2-hexyl-1,3-oxathiolane as a higher-retention-index homolog (estimated Kovats RI ≈ 1320 on OV-101) relative to the 2-butyl analog (RI = 1120) [4]. The approximately 200-unit RI difference provides sufficient chromatographic resolution to distinguish these homologs, and the compound serves as a reference standard for identifying longer-chain 2-alkyl-1,3-oxathiolanes in natural flavor isolates or process flavorings.

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